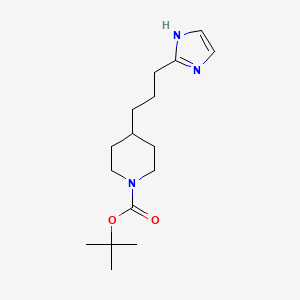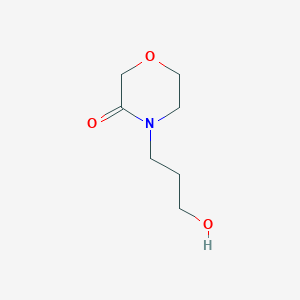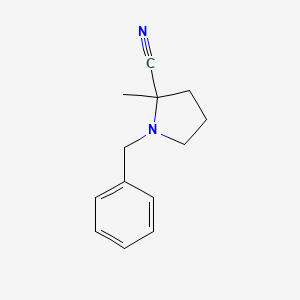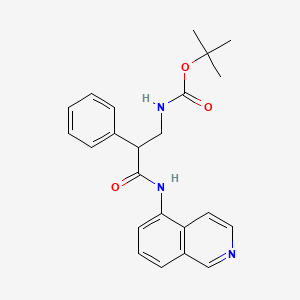![molecular formula C10H6ClNO3S2 B13874017 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid CAS No. 929214-73-3](/img/structure/B13874017.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with appropriate reagents to introduce the carbonyl and amino groups. One common method involves the use of a Grignard reagent, where 5-chloro-2-bromothiophene reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to introduce the carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Applications De Recherche Scientifique
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: A precursor in the synthesis of the target compound.
Thiophene-3-carboxylic acid: Lacks the chloro and carbonylamino groups.
2-Aminothiophene derivatives: Similar structure but different functional groups.
Uniqueness
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is unique due to the presence of both the chloro and carbonylamino groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives .
Propriétés
Numéro CAS |
929214-73-3 |
|---|---|
Formule moléculaire |
C10H6ClNO3S2 |
Poids moléculaire |
287.7 g/mol |
Nom IUPAC |
4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3S2/c11-8-2-1-7(17-8)9(13)12-6-4-16-3-5(6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Clé InChI |
ILGZQFUMIUPXPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)C(=O)NC2=CSC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)








